(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
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Overview
Description
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its applications in various fields of chemistry and industry due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The norbornene framework allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted norbornene derivatives.
Scientific Research Applications
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is attributed to the presence of the aldehyde group and the strained bicyclic structure, which makes it a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-carboxaldehyde: Shares a similar norbornene framework but lacks the methyl group at the 2-position.
Methyl (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: Contains an ester group instead of an aldehyde group.
Uniqueness
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
72204-08-1 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-9(6-10)5-7-2-3-8(9)4-7/h2-3,6-8H,4-5H2,1H3/t7-,8+,9-/m1/s1 |
InChI Key |
OEUNHSRWYZGUDW-HRDYMLBCSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O |
Canonical SMILES |
CC1(CC2CC1C=C2)C=O |
Origin of Product |
United States |
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